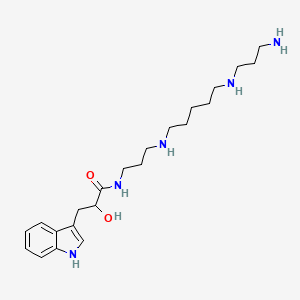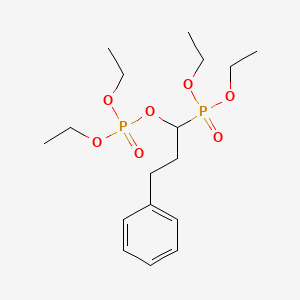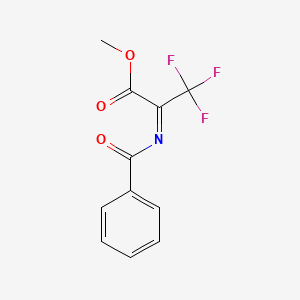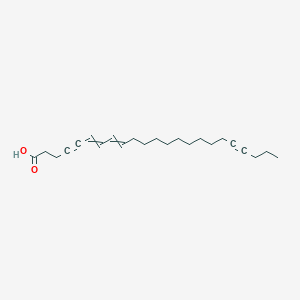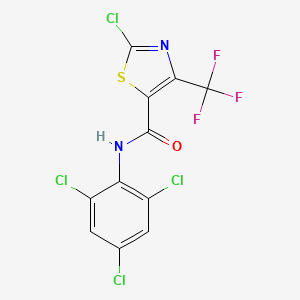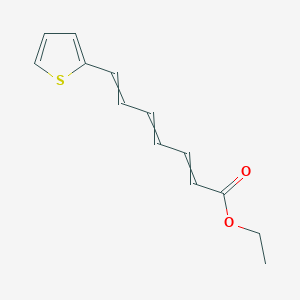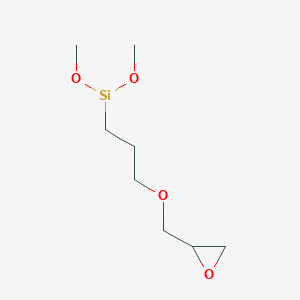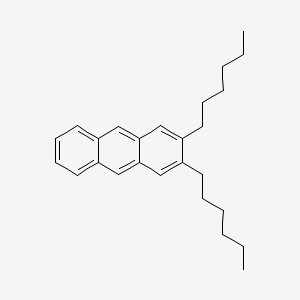
2,3-Dihexylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihexylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. The addition of hexyl groups at the 2 and 3 positions of the anthracene core enhances its solubility and alters its electronic properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene typically involves the alkylation of anthracene. A common method includes the Friedel-Crafts alkylation reaction, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
2,3-Dihexylanthracene has found applications across various scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying photophysical properties.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism by which 2,3-Dihexylanthracene exerts its effects is largely dependent on its interaction with molecular targets. In photophysical applications, it absorbs light and undergoes electronic transitions, emitting light at different wavelengths. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
類似化合物との比較
Anthracene: The parent compound without hexyl substitutions.
2,3-Dimethylanthracene: Similar structure with methyl groups instead of hexyl groups.
2,3-Diphenylanthracene: Substituted with phenyl groups, affecting its electronic properties differently.
Uniqueness: 2,3-Dihexylanthracene is unique due to the presence of long alkyl chains, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and photophysical characteristics.
特性
CAS番号 |
155907-35-0 |
|---|---|
分子式 |
C26H34 |
分子量 |
346.5 g/mol |
IUPAC名 |
2,3-dihexylanthracene |
InChI |
InChI=1S/C26H34/c1-3-5-7-9-13-21-17-25-19-23-15-11-12-16-24(23)20-26(25)18-22(21)14-10-8-6-4-2/h11-12,15-20H,3-10,13-14H2,1-2H3 |
InChIキー |
OVPDLQFLEKUCLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)

